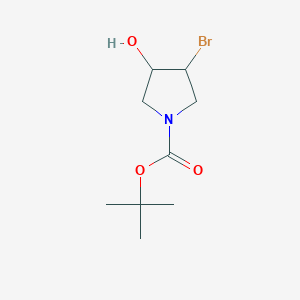

N-Boc-3-bromo-4-hydroxy-pyrrolidine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Modern Synthetic Methodologies

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a fundamental structural motif found in a vast array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. frontiersin.orgwikipedia.orgmdpi.com Its prevalence stems from several key characteristics that make it an attractive scaffold for medicinal chemists and synthetic organic chemists.

The saturated, non-planar nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a crucial aspect in the design of molecules that can effectively interact with biological targets. nih.govnih.govresearchgate.netnih.gov This three-dimensionality is further enhanced by the potential for multiple stereocenters on the pyrrolidine ring, leading to a diverse range of stereoisomers with distinct biological activities. nih.govnih.gov The nitrogen atom within the ring imparts basicity and nucleophilicity, providing a handle for further chemical modifications. nih.gov

The pyrrolidine core is present in numerous FDA-approved drugs, highlighting its importance in pharmaceutical sciences. nih.gov Synthetic methodologies for constructing and functionalizing the pyrrolidine ring are therefore a major focus of research, with techniques such as 1,3-dipolar cycloadditions, ring-closing metathesis, and intramolecular cyclizations being commonly employed. nih.govresearchgate.netosaka-u.ac.jp

N-Boc-3-bromo-4-hydroxy-pyrrolidine as a Versatile Chiral Synthetic Intermediate

This compound serves as a highly valuable chiral building block in asymmetric synthesis. enamine.netacs.org Chiral building blocks are optically pure compounds that are used to introduce specific stereochemistry into a target molecule, a critical consideration in the development of pharmaceuticals where different enantiomers can have vastly different biological effects. enamine.netnih.gov

The utility of this compound lies in the strategic placement of its functional groups:

The N-Boc Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. total-synthesis.comresearchgate.netwikipedia.org It renders the nitrogen atom less reactive, preventing unwanted side reactions during synthesis. researchgate.net The Boc group is stable under a variety of conditions but can be readily removed under acidic conditions, allowing for the selective deprotection and further functionalization of the nitrogen atom. total-synthesis.comwikipedia.orgtandfonline.comorganic-chemistry.org

The Bromine Atom: The bromine atom at the 3-position is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position, enabling the synthesis of diverse pyrrolidine derivatives.

The Hydroxyl Group: The hydroxyl group at the 4-position provides another site for chemical modification. It can be oxidized, reduced, or converted into other functional groups, further expanding the synthetic possibilities.

The defined stereochemistry of this compound allows for the synthesis of enantiomerically pure target molecules. This is particularly important in drug discovery, where the specific three-dimensional arrangement of atoms is often crucial for biological activity. nih.govnih.gov

Overview of Academic Research Trajectories and Scientific Relevance

Current research involving this compound and related chiral pyrrolidines is focused on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring new and more efficient ways to synthesize substituted pyrrolidines with high stereoselectivity. mdpi.comresearchgate.netmdpi.comtandfonline.com This includes the use of organocatalysis, transition-metal catalysis, and biocatalysis to achieve asymmetric transformations. mdpi.comacs.orgnih.gov

Synthesis of Biologically Active Molecules: this compound and its derivatives are utilized as key intermediates in the synthesis of a variety of biologically active compounds. Research is ongoing to synthesize novel pyrrolidine-containing molecules with potential applications as anticancer, antiviral, anti-inflammatory, and central nervous system-acting agents. frontiersin.org

Fragment-Based Drug Discovery: The pyrrolidine scaffold is of significant interest in fragment-based drug discovery, where small, low-complexity molecules (fragments) are screened for their ability to bind to biological targets. nih.gov The three-dimensional nature of substituted pyrrolidines makes them attractive fragments for probing the binding sites of proteins. nih.gov

The scientific relevance of this compound lies in its ability to provide access to a wide range of structurally diverse and stereochemically defined molecules. Its use as a chiral building block facilitates the efficient and stereocontrolled synthesis of complex targets, which is essential for advancing our understanding of biological processes and for the development of new therapeutic agents.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1017782-17-0 cymitquimica.comjwpharmlab.com |

| Molecular Formula | C₉H₁₆BrNO₃ cymitquimica.com |

| Molecular Weight | 266.13 g/mol cymitquimica.com |

| Appearance | Solid cymitquimica.com |

| Purity | >95% cymitquimica.com |

Table 2: Key Reactions and Transformations

| Reaction Type | Reagents/Conditions | Outcome |

| Nucleophilic Substitution | Various nucleophiles | Displacement of the bromine atom |

| Deprotection | Acidic conditions (e.g., TFA, HCl) | Removal of the Boc group wikipedia.org |

| Oxidation | Oxidizing agents (e.g., TEMPO) | Conversion of the hydroxyl group to a ketone mdpi.com |

| Reduction | Reducing agents (e.g., LiAlH₄) | Conversion of the hydroxyl group to a hydrogen atom mdpi.com |

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRIILICSFSOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101183882 | |

| Record name | 1,1-Dimethylethyl 3-bromo-4-hydroxy-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101183882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017782-17-0 | |

| Record name | 1,1-Dimethylethyl 3-bromo-4-hydroxy-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-bromo-4-hydroxy-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101183882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for N Boc 3 Bromo 4 Hydroxy Pyrrolidine and Its Stereoisomers

Retrosynthetic Analysis and Key Precursor Derivations

A retrosynthetic analysis of N-Boc-3-bromo-4-hydroxy-pyrrolidine reveals two main strategic disconnections. The first involves the functionalization of a pre-existing, suitably protected pyrrolidine (B122466) ring. The second approach builds the pyrrolidine ring from an acyclic precursor, incorporating the required functionalities during the cyclization process.

Synthesis from Hydroxylated Pyrrolidine Derivatives, including 4-Hydroxy-L-proline

The use of naturally occurring chiral molecules as starting materials is a cornerstone of stereoselective synthesis. nih.govmdpi.com 4-Hydroxy-L-proline, a readily available and inexpensive amino acid, serves as an excellent chiral pool starting material for the synthesis of various functionalized pyrrolidines. nih.gov The synthesis typically begins with the protection of the nitrogen atom, commonly with a tert-butoxycarbonyl (Boc) group, to prevent its interference in subsequent reactions and to enhance solubility in organic solvents.

The synthesis of precursors for many drugs often starts with commercially available Boc-protected trans-4-hydroxy-L-proline. nih.gov This starting material already contains the desired hydroxyl group at the C-4 position with a defined stereochemistry. The synthetic challenge then becomes the stereoselective introduction of the bromine atom at the C-3 position.

Key Precursors from 4-Hydroxy-L-proline:

| Precursor | Starting Material | Key Transformation | Reference |

| N-Boc-4-hydroxy-L-proline | 4-Hydroxy-L-proline | Protection of the amine with Boc-anhydride | nih.gov |

| N-Boc-4-oxo-pyrrolidine-2-carboxylate | N-Boc-trans-4-hydroxy-L-proline | TEMPO-mediated oxidation | nih.gov |

Cyclization Approaches from Acyclic Precursors

An alternative to modifying existing cyclic systems is the construction of the pyrrolidine ring from linear, acyclic precursors. nih.gov This strategy can offer flexibility in introducing various substituents. The formation of the pyrrolidine ring is typically achieved through an intramolecular cyclization reaction.

A notable example is the synthesis of 1-N-Boc-3-hydroxypyrrolidine from 4-chloro-3-hydroxy-butyronitrile. google.com This process involves the reduction of the nitrile group to an amine, which then undergoes intramolecular nucleophilic substitution to displace the chloride and form the five-membered ring. The borane used in the reduction also serves to protect the newly formed amino group, facilitating a one-pot cyclization. google.com The resulting 3-hydroxypyrrolidine can then be N-protected with a Boc group. google.com While this specific example yields a 3-hydroxy-pyrrolidine, modifications to the acyclic precursor could allow for the synthesis of 4-hydroxy isomers.

Example of Cyclization Approach:

| Acyclic Precursor | Product | Key Steps | Reference |

| 4-chloro-3-hydroxy-butyronitrile | 1-N-Boc-3-hydroxypyrrolidine | Reduction of nitrile, intramolecular cyclization, N-Boc protection | google.com |

Methodologies for Regio- and Stereoselective Functionalization of the Pyrrolidine Ring

With a suitable N-Boc protected hydroxylated pyrrolidine precursor in hand, the next critical steps involve the introduction of the bromine and hydroxyl functionalities with precise control over their position (regioselectivity) and spatial orientation (stereoselectivity).

Introduction of Bromine Functionality

The introduction of a bromine atom onto the pyrrolidine ring can be achieved through several methods. For a precursor such as N-Boc-4-hydroxy-pyrrolidine, direct bromination at the C-3 position is a plausible route. Radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azoisiisobutyronitrile (AIBN) can be effective for functionalizing positions alpha to the nitrogen atom. nih.gov However, controlling the regioselectivity can be challenging.

A more controlled approach involves the conversion of a ketone to a brominated species. Starting from N-Boc-4-oxo-pyrrolidine (which can be synthesized from N-Boc-4-hydroxy-pyrrolidine via oxidation), α-bromination can be achieved under acidic conditions with a bromine source.

Another powerful strategy for creating a 3-bromo-4-hydroxy motif is through the ring-opening of an epoxide. A pyrrolidine-derived epoxide can be synthesized from an alkene precursor. The subsequent ring-opening with a bromide nucleophile, such as from hydrobromic acid (HBr) or a metal bromide, typically proceeds with high regioselectivity and stereoselectivity. The attack of the bromide ion occurs at one of the epoxide carbons, leading to a trans-diaxial opening, which results in a trans-bromohydrin. researchgate.netlibretexts.org

Common Bromination Reagents:

| Reagent | Substrate Type | Notes | Reference |

| N-Bromosuccinimide (NBS) / AIBN | N-protected pyrrolidine | Radical reaction, can lead to a mixture of products | nih.gov |

| Molecular Bromine (Br₂) | N-protected pyrrolidine | Can lead to α,β-oxidation products, especially in nucleophilic solvents | nih.gov |

| Hydrobromic Acid (HBr) | Pyrrolidine-derived epoxide | Nucleophilic ring-opening to form a trans-bromohydrin | libretexts.org |

Installation of Hydroxyl Functionality

When the synthetic strategy does not begin with a pre-hydroxylated precursor like 4-hydroxy-L-proline, the hydroxyl group must be installed. One common method is the reduction of a ketone. For instance, N-Boc-3-pyrrolidinone can be stereoselectively reduced to either (R)- or (S)-N-Boc-3-hydroxypyrrolidine using appropriate reducing agents. nih.gov

Biocatalytic methods have also emerged as powerful tools for stereoselective hydroxylations. Enzymes can catalyze the hydroxylation of N-substituted pyrrolidin-2-ones with high regio- and stereoselectivity. nih.gov Furthermore, photoenzymatic processes have been developed for the one-pot synthesis of chiral N-Boc-3-hydroxypyrrolidines from unfunctionalized pyrrolidine. nih.gov This method combines a regioselective photochemical oxyfunctionalization to generate a ketone intermediate, which is then stereoselectively reduced by a keto reductase enzyme. nih.gov

As mentioned previously, the ring-opening of an epoxide is a potent method for the simultaneous and stereocontrolled introduction of both a hydroxyl group and another functionality, such as a bromine atom. libretexts.org

Stereocontrolled Synthesis of this compound

The synthesis of a specific stereoisomer of this compound requires careful planning and execution, where the stereochemistry is controlled at each relevant step.

A highly effective strategy begins with a chiral starting material such as trans-4-hydroxy-L-proline. nih.gov The inherent stereochemistry at C-2 and C-4 of this precursor can be used to direct the stereochemistry of subsequent transformations. A plausible synthetic sequence is outlined below:

Protection: The synthesis starts with the N-protection of trans-4-hydroxy-L-proline with a Boc group.

Functional Group Manipulation: The carboxylic acid can be reduced to an alcohol, and the existing C-4 hydroxyl group can be used to direct subsequent reactions.

Epoxide Formation: A common strategy to install the 3-bromo and 4-hydroxy groups with a defined trans relationship is via an epoxide intermediate. This can be achieved by first creating a double bond within the ring (e.g., between C-3 and C-4) via elimination, followed by stereoselective epoxidation.

Regio- and Stereoselective Epoxide Opening: The resulting epoxide is then opened with a bromide source. Under acidic conditions, the nucleophilic attack of the bromide ion typically occurs at the more substituted carbon with inversion of configuration, leading to a trans-halohydrin. libretexts.org This step simultaneously installs both the bromine and hydroxyl groups with a defined relative stereochemistry.

The diastereoselectivity of many reactions, including multicomponent reactions to form highly substituted pyrrolidines, can be very high, often yielding a single diastereomer. nih.gov The choice of catalysts and reagents is critical in controlling the stereochemical outcome of each step.

Enantiospecific and Diastereoselective Pathways

The construction of the pyrrolidine core with specific stereochemistry at the C3 and C4 positions can be effectively achieved through enantiospecific and diastereoselective synthetic routes. These strategies often leverage the "chiral pool," utilizing readily available enantiopure starting materials to impart chirality to the final product.

One common approach involves starting from derivatives of naturally occurring amino acids, such as L- or D-proline and their hydroxylated analogs. For instance, commercially available Boc-protected trans-4-hydroxy-L-proline can serve as a versatile chiral precursor. nih.gov The synthesis can proceed through the esterification of the carboxylic acid, followed by the conversion of the hydroxyl group into a suitable leaving group. Subsequent intramolecular cyclization can lead to the formation of the pyrrolidine ring with the desired stereochemistry.

Diastereoselective synthesis can also be achieved through intramolecular cyclization of acyclic precursors. For example, copper-promoted intramolecular aminooxygenation of alkene substrates has been shown to produce disubstituted pyrrolidines with high diastereoselectivity. nih.gov By carefully choosing the substituents on the alkene chain, it is possible to control the stereochemical outcome of the cyclization, favoring the formation of either cis or trans products. Although not specifically demonstrated for this compound, this methodology provides a framework for achieving diastereocontrol in the synthesis of substituted pyrrolidines.

The following table summarizes potential diastereoselective pathways for the synthesis of functionalized pyrrolidines.

| Starting Material | Key Reaction | Stereochemical Outcome | Reference(s) |

| Boc-protected trans-4-hydroxy-L-proline | Intramolecular cyclization | High diastereoselectivity | nih.gov |

| α-Substituted 4-pentenyl sulfonamides | Copper-promoted aminooxygenation | Predominantly cis | nih.gov |

| γ-Substituted 4-pentenyl sulfonamides | Copper-promoted aminooxygenation | Moderately trans | nih.gov |

Asymmetric Induction in Pyrrolidine Derivatization

Asymmetric induction provides a powerful tool for establishing stereocenters during the synthesis of chiral molecules. This can be achieved through the use of chiral auxiliaries, catalysts, or reagents that influence the stereochemical course of a reaction.

In the context of pyrrolidine synthesis, chiral auxiliaries attached to the nitrogen atom can direct the stereoselective functionalization of the pyrrolidine ring. While many examples focus on 2,5-disubstituted pyrrolidines, the principles can be extended to other substitution patterns. nih.govacs.org For instance, the addition of a Grignard reagent to an iminium ion formed from a chiral oxazolidinone auxiliary has been shown to proceed with high diastereoselectivity, leading to trans-disubstituted pyrrolidines. acs.org

Organocatalysis has emerged as a particularly effective strategy for the asymmetric synthesis of substituted pyrrolidines. mdpi.comnih.gov Chiral secondary amines, such as proline and its derivatives, can catalyze domino Michael/Mannich reactions to construct highly functionalized pyrrolidine rings with multiple contiguous stereocenters in a single step and with excellent stereocontrol. rsc.org This approach offers a concise and efficient route to complex pyrrolidine structures.

The table below illustrates examples of asymmetric induction methods in the synthesis of chiral pyrrolidines.

| Method | Catalyst/Auxiliary | Key Transformation | Stereocontrol | Reference(s) |

| Chiral Auxiliary | Oxazolidinone | Grignard addition to iminium ion | High diastereoselectivity | acs.org |

| Organocatalysis | Chiral secondary amine | Domino Michael/Mannich cycloaddition | High enantioselectivity | mdpi.comrsc.org |

| Metal Catalysis | Palladium with chiral ligand | α-Arylation of N-Boc-pyrrolidine | High enantioselectivity | organic-chemistry.org |

Biocatalytic Approaches for Hydroxylated Pyrrolidine Analogues

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules, including hydroxylated pyrrolidines. Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, often avoiding the need for protecting groups and harsh reagents.

The direct hydroxylation of C-H bonds in pyrrolidine rings can be achieved using enzymes such as cytochrome P450s. While specific examples for the synthesis of this compound are not prevalent, research has demonstrated the feasibility of enzymatic hydroxylation of N-substituted pyrrolidines. For instance, engineered cytochrome P411 variants have been developed to catalyze the intramolecular C(sp3)-H amination of organic azides to form chiral pyrrolidines. nih.gov This highlights the potential of directed evolution to create enzymes tailored for specific synthetic transformations.

A one-pot photoenzymatic synthesis has been reported for the production of N-Boc-3-hydroxypyrrolidines. This method combines a photochemical oxyfunctionalization to generate N-Boc-3-pyrrolidinone, followed by a stereoselective enzymatic reduction to yield the chiral alcohol with high conversion and enantiomeric excess. nih.gov Such chemoenzymatic cascades offer an efficient and environmentally friendly route to chiral hydroxylated pyrrolidines.

The following table provides an overview of biocatalytic approaches relevant to the synthesis of hydroxylated pyrrolidines.

| Biocatalytic Method | Enzyme Class | Transformation | Key Advantages | Reference(s) |

| C-H Hydroxylation | Cytochrome P450 | Direct hydroxylation of C-H bonds | High regio- and stereoselectivity | nih.gov |

| Photoenzymatic Synthesis | Carbonyl Reductase | Reduction of a ketone precursor | High enantioselectivity, mild reaction conditions | nih.gov |

| Intramolecular Amination | Cytochrome P411 | C-H amination to form pyrrolidine ring | High enantioselectivity and catalytic efficiency | nih.gov |

N-Boc Protection and Deprotection in Complex Synthetic Sequences

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its susceptibility to cleavage under specific acidic conditions. In the synthesis of complex molecules like this compound, the strategic use of the Boc group is crucial for a successful outcome.

Chemoselective N-Boc Formation Strategies

The introduction of the Boc group onto the pyrrolidine nitrogen is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The choice of reaction conditions is important to ensure chemoselectivity, especially when other nucleophilic functional groups are present in the molecule.

For the N-Boc protection of a 3-bromo-4-hydroxy-pyrrolidine precursor, the reaction conditions must be mild enough to avoid side reactions involving the hydroxyl and bromide functionalities. The use of catalysts can enhance the efficiency and selectivity of the protection step. For example, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been used as both a solvent and a catalyst for the chemoselective mono-N-Boc protection of various amines, including those with hydroxyl groups, without the formation of side products like oxazolidinones. organic-chemistry.org Another approach involves using Amberlyst-15, a solid-supported acid catalyst, which allows for easy separation and reuse of the catalyst. researchgate.net

The table below presents some chemoselective N-Boc formation strategies.

| Reagent/Catalyst | Solvent | Key Features | Reference(s) |

| Di-tert-butyl dicarbonate | Ethanol | Use of Amberlyst-15 as a reusable catalyst; no side reactions observed. | researchgate.net |

| Di-tert-butyl dicarbonate | HFIP | HFIP acts as both solvent and catalyst; high chemoselectivity. | organic-chemistry.org |

| Di-tert-butyl dicarbonate | Dichloromethane (B109758) | Use of a base like triethylamine. | nih.gov |

Mild and Selective N-Boc Cleavage Methodologies

The removal of the N-Boc group is a critical step in many synthetic sequences. While strong acids like trifluoroacetic acid (TFA) are commonly used, milder and more selective methods are often required, especially for substrates containing acid-sensitive functional groups such as the hydroxyl group and the carbon-bromine bond in the target molecule.

Several mild deprotection methods have been developed to address this challenge. For instance, using oxalyl chloride in methanol has been reported as a mild and selective method for N-Boc deprotection of a variety of substrates, including those with electron-withdrawing groups like bromine, with reactions proceeding at room temperature in good yields. nih.gov Another approach involves the use of iron(III) chloride as a catalyst, which allows for the selective removal of the Boc group under practical conditions.

Thermal deprotection in continuous flow offers another selective method. By controlling the temperature, it is possible to selectively remove a more labile N-Boc group in the presence of a less reactive one. nih.gov This technique could be particularly useful in complex syntheses involving multiple protecting groups.

The following table summarizes various mild and selective N-Boc cleavage methodologies.

| Reagent/Condition | Solvent | Key Features | Reference(s) |

| Oxalyl chloride | Methanol | Mild conditions (room temperature), good yields, tolerant of various functional groups. | nih.gov |

| Iron(III) chloride | Acetonitrile | Catalytic and selective removal of the Boc group. | researchgate.net |

| Thermal (Continuous Flow) | Methanol | Selective deprotection by temperature control. | nih.gov |

| Bismuth(III) chloride | Acetonitrile/Water | Chemoselective deprotection in the presence of other acid-labile groups. | researchgate.net |

| Nitric acid | Dichloromethane | Selective deprotection without affecting Z and ester protecting groups. | unityfvg.it |

Reactivity Profiles and Mechanistic Investigations of N Boc 3 Bromo 4 Hydroxy Pyrrolidine

Reactivity of the Bromine and Hydroxyl Functional Groups

The strategic positioning of the bromine atom and the hydroxyl group on the pyrrolidine (B122466) ring allows for a range of selective transformations, making N-Boc-3-bromo-4-hydroxy-pyrrolidine a valuable chiral building block.

Transformations Involving the Bromine Atom (e.g., nucleophilic substitutions, cross-coupling strategies)

The bromine atom at the C3 position serves as a good leaving group, facilitating a variety of nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitutions: The reactivity of the C-Br bond allows for the introduction of various nucleophiles. The bromine can be displaced to form new carbon-nitrogen, carbon-oxygen, or other carbon-heteroatom bonds. For instance, reaction with sodium azide (B81097) in a solvent like DMF introduces an azido (B1232118) group, a precursor for amines. The steric hindrance provided by the N-Boc group can direct incoming nucleophiles to the C3 position. The choice of solvent can be critical; DMSO has been noted to enhance reactivity in nucleophilic substitutions by stabilizing the transition states.

Cross-Coupling Strategies: The bromine atom is well-suited for participation in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental in the synthesis of complex molecules and pharmaceutical intermediates.

Suzuki-Miyaura Coupling: This reaction pairs the pyrrolidine scaffold with aryl or heteroaryl boronic acids. The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ with a base like sodium carbonate. This strategy is a powerful method for creating C(sp³)-C(sp²) bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond by coupling the bromo-pyrrolidine with various amines. Common conditions involve a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand such as XantPhos, and a base like cesium carbonate.

Below is a table summarizing typical conditions for these transformations:

| Reaction Type | Catalyst/Reagents | Base | Solvent | Conditions | Product Type | Yield (%) |

| Nucleophilic Substitution | Benzylamine (2 eq) | K₂CO₃ (3 eq) | DMF | 80°C, 12 h | 3-Amino-pyrrolidine derivative | ~75 |

| Nucleophilic Substitution | NaN₃ | - | DMF | 80°C, 6 h | 3-Azido-pyrrolidine derivative | - |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ (2 eq) | DME/H₂O (3:1) | 90°C, 18 h | 3-Aryl-pyrrolidine derivative | >60 |

| Buchwald-Hartwig Amination | Pd(OAc)₂ (5 mol%), XantPhos (10 mol%) | Cs₂CO₃ (2 eq) | Toluene | 100°C, 24 h | 3-(Aryl)amino-pyrrolidine derivative | 68–82 |

Chemical Modifications of the Hydroxyl Group (e.g., oxidation, esterification, etherification, elimination)

The hydroxyl group at the C4 position offers another site for functionalization, which can be modified independently or in tandem with reactions at the bromine center.

Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, N-Boc-3-bromo-4-keto-pyrrolidine. A common and efficient reagent for this transformation is the Dess-Martin periodinane (DMP) in a solvent like dichloromethane (B109758) (CH₂Cl₂), which typically yields the product in high purity and yield. This ketone is a valuable intermediate, for example, in the synthesis of kinase inhibitors. nih.gov

Esterification: The hydroxyl group can undergo esterification to form various ester derivatives. For instance, reaction with an acid chloride or anhydride (B1165640) in the presence of a base, or through condensation reactions like the Mitsunobu reaction with a carboxylic acid, can yield the corresponding esters. mdpi.com

Etherification: Ether linkages can be formed under various conditions. For example, Williamson ether synthesis, involving deprotonation of the hydroxyl group with a base followed by reaction with an alkyl halide, can be employed. The synthesis of tert-butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate from (S)-(+)-N-Boc-3-pyrrolidinol serves as an example of this type of transformation, which is key in preparing certain IKK2 inhibitors. sigmaaldrich.com

Elimination: While less commonly cited for this specific molecule, the 3-bromo-4-hydroxy motif (a halohydrin system) is a classic precursor for epoxide formation upon treatment with a base. Alternatively, elimination of water after converting the hydroxyl into a better leaving group (e.g., a mesylate or tosylate) could lead to the formation of N-Boc-3-bromo-pyrrol-3-ene, though this pathway competes with other reactions.

A summary of representative reactions involving the hydroxyl group is provided below:

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

| Oxidation | Dess-Martin periodinane, CH₂Cl₂, RT, 2 h | 4-Keto-pyrrolidine derivative | 85 |

| Etherification | 2-Bromophenol, PPh₃, DIAD | 3-Phenoxy-pyrrolidine derivative | - sigmaaldrich.com |

| Esterification (Mitsunobu) | Thioacetic acid, PPh₃, DEAD | 3-Thioacetyl-pyrrolidine derivative | - mdpi.com |

Influence of the N-Boc Protecting Group on Pyrrolidine Ring Reactivity and Conformation

The N-tert-butoxycarbonyl (Boc) group is not merely a placeholder; it actively influences the molecule's conformation and the reactivity of the pyrrolidine ring.

Conformational Dynamics (e.g., N-Boc rotamers)

The N-Boc group introduces significant conformational constraints on the five-membered pyrrolidine ring. The amide bond of the carbamate (B1207046) has a high rotational barrier, leading to the existence of stable rotational isomers, or rotamers (s-cis and s-trans). researchgate.net These rotamers can have different energies and populations in solution. Furthermore, the pyrrolidine ring itself is not planar and adopts puckered (envelope or twist) conformations to relieve ring strain. The interplay between the N-Boc rotamers and the ring pucker creates a complex conformational landscape that can influence the accessibility of reagent to the functional groups on the ring. researchgate.netnih.gov Computational studies on related N-Boc-pyrrolidine systems have shown that multiple conformers can be significantly populated at equilibrium, and understanding this conformational diversity is crucial for predicting reaction outcomes. researchgate.net

Directing Group Effects in Directed Functionalization

The N-Boc group is a well-established directing group in the functionalization of saturated heterocycles. nih.gov

Steric Shielding: The bulky tert-butyl group provides steric hindrance that can influence the stereochemical outcome of reactions. It can shield one face of the pyrrolidine ring, directing incoming reagents to the opposite, less hindered face. In the context of this compound, it sterically shields the nitrogen atom, which helps direct nucleophilic attack to the electrophilic C3 carbon.

Directed Lithiation: The carbamate functionality of the N-Boc group is a powerful directing group for deprotonation (lithiation) at adjacent C-H bonds. While this is most commonly seen at the C2 and C5 positions of N-Boc-pyrrolidine using a strong base like s-BuLi, this directing effect is a cornerstone of modern synthetic strategies for functionalizing the pyrrolidine ring. nih.govbeilstein-journals.org This allows for the introduction of a wide range of electrophiles at the α-position to the nitrogen.

Mechanistic Elucidation of Key Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is key to optimizing conditions and predicting outcomes.

Nucleophilic Substitution: The substitution at the C3 position generally proceeds via an Sₙ2 mechanism. The stereochemistry at C3 is typically inverted during the reaction. As mentioned, polar aprotic solvents like DMSO can accelerate the reaction by solvating the counter-ion of the nucleophile and stabilizing the charge-separated transition state, thereby lowering the activation energy.

Suzuki-Miyaura Coupling: The catalytic cycle is generally understood to involve three main steps:

Oxidative Addition: The Pd(0) catalyst oxidatively inserts into the C-Br bond of the pyrrolidine derivative to form a Pd(II) complex. This is often the rate-determining step. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer. organic-chemistry.orgwikipedia.org

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.orgwikipedia.org

Boc Group Cleavage: The removal of the Boc group is typically performed under acidic conditions (e.g., with trifluoroacetic acid or HCl). The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation and subsequent loss of carbon dioxide to release the free secondary amine. The formation of the carbocation intermediate is a key step in this process.

Palladium-Catalyzed C(sp3)–H Arylation Mechanisms of N-Boc Pyrrolidines

The direct arylation of C(sp3)–H bonds in N-Boc-pyrrolidines represents a powerful strategy for the synthesis of arylated pyrrolidine derivatives. Mechanistic studies have revealed that these reactions often proceed through a palladium-catalyzed process, where the regioselectivity can be controlled by various factors, including the choice of directing groups and ligands.

Research into the palladium-catalyzed C(sp3)–H arylation of N-Boc-pyrrolidines has shown that the reaction can be directed to different positions on the pyrrolidine ring. For instance, using an aminoquinoline (AQ) auxiliary at the C(3) position can direct the arylation to the C(4) position with excellent regio- and stereoselectivity. acs.org The bulky N-Boc protecting group, in conjunction with a bidentate directing group, is thought to favor C(4) regioselectivity due to the steric sensitivity of the oxidative addition of Pd(II) to Pd(IV). acs.org These reactions can be performed under silver-free conditions with a low catalyst loading and using an inexpensive base like potassium carbonate. acs.org

The mechanism is believed to involve the reversible cleavage of both cis- and trans-C(4)–H bonds, leading to the formation of cis- and trans-cyclopalladated intermediates. acs.org The specific ligand used with the palladium catalyst can significantly influence the selectivity of the arylation. Flexible biarylphosphine ligands have been shown to favor β-arylation (at the C3 position) of N-Boc-piperidines, a related saturated heterocycle, while more rigid ligands tend to yield the α-arylated product. researchgate.netrsc.org This selectivity is determined by the reductive elimination steps from a common α-palladated intermediate. researchgate.netrsc.org While the N-Boc group is crucial for directing some of these reactions, studies with smaller carbamate substituents suggest that the steric bulk of the Boc group is not always a requirement for the reaction to proceed. acs.org

A plausible catalytic cycle for a related carbonylative arylation of azaarylmethyl amines begins with the formation of a (Ligand)Pd(0) species. nih.gov This is followed by oxidative addition of the aryl halide, coordination of the substrate, C-H activation, and subsequent reductive elimination to yield the arylated product and regenerate the Pd(0) catalyst. nih.gov In the context of N-Boc-pyrrolidines, directing groups play a crucial role in bringing the palladium catalyst into proximity with the targeted C-H bond.

Table 1: Selected Examples of Palladium-Catalyzed C(sp3)–H Arylation of N-Boc-Pyrrolidine Derivatives This table is representative of the types of transformations possible and is based on findings for N-Boc protected pyrrolidine and piperidine (B6355638) systems.

| Substrate | Arylating Agent | Catalyst/Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Boc-pyrrolidine-3-carboxylic acid derivative | 4-iodoanisole | Pd(OAc)2 / AQ directing group | cis-4-Aryl-3-substituted pyrrolidine | Good | acs.org |

| N-Boc-piperidine | Aryl Bromide | Pd(dba)2 / Flexible biarylphosphine | 3-Arylpiperidine | Varies | researchgate.netrsc.org |

| N-Boc-piperidine | Aryl Bromide | Pd(dba)2 / Rigid biarylphosphine | 2-Arylpiperidine | Varies | researchgate.netrsc.org |

Asymmetric Lithiation and Electrophilic Trapping Reactions

Asymmetric lithiation followed by electrophilic trapping is a well-established method for the enantioselective functionalization of N-Boc-pyrrolidine at the α-position. This strategy relies on the use of a strong base, typically sec-butyllithium (B1581126) (s-BuLi), in the presence of a chiral ligand, most famously (-)-sparteine (B7772259) or a surrogate. acs.orgnih.govwhiterose.ac.uk

The reaction proceeds by the deprotonation of one of the α-protons of the N-Boc-pyrrolidine. The chiral ligand complexes with the organolithium intermediate, creating a chiral environment that directs the approach of an incoming electrophile. whiterose.ac.uk This results in the formation of an enantioenriched α-substituted pyrrolidine derivative. acs.orgnih.gov Mechanistic investigations have explored whether the stereoselectivity arises from an asymmetric deprotonation step or from a dynamic resolution of a rapidly inverting racemic organolithium intermediate. whiterose.ac.ukrsc.org For N-Boc heterocycles, it is generally believed that the enantiodetermining step is the asymmetric deprotonation, leading to a configurationally stable organolithium complex that reacts with retention of configuration. whiterose.ac.uk

This methodology has been successfully applied to N-Boc-pyrrolidine, achieving high yields and excellent enantiomeric ratios even at temperatures as high as -20 °C, which is a significant practical advantage over traditional protocols requiring -78 °C. acs.orgnih.gov A variety of electrophiles can be used to trap the lithiated intermediate, leading to a diverse range of functionalized products.

Table 2: Asymmetric Lithiation and Trapping of N-Boc-pyrrolidine This table summarizes typical results reported for the asymmetric lithiation-trapping of N-Boc-pyrrolidine.

| Lithiation Conditions | Electrophile | Temperature (°C) | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| s-BuLi / (-)-sparteine | Me3SiCl | -78 | 76 | 98:2 | whiterose.ac.uk |

| s-BuLi / (-)-sparteine | Various | -50 to -20 | 47-95 | 77:23 - 93:7 | acs.orgnih.gov |

| s-BuLi / (+)-sparteine surrogate | Various | -50 to -20 | 47-95 | up to 90:10 | acs.orgnih.gov |

Cycloaddition Mechanisms in Pyrrolidine Ring Formation

The pyrrolidine ring, the core structure of this compound, can be synthesized through various cycloaddition reactions. researchgate.net Among the most powerful methods is the [3+2] cycloaddition of azomethine ylides with various dipolarophiles. mdpi.comnih.gov These reactions offer a highly efficient and often stereocontrolled route to substituted pyrrolidines.

The mechanism of a typical [3+2] cycloaddition involves the generation of an azomethine ylide, which is a 1,3-dipole. This reactive intermediate can be formed in several ways, for instance, by the thermal or photochemical ring-opening of an aziridine, or by the condensation of an α-amino acid or ester with an aldehyde or ketone. mdpi.com Glycine and its derivatives are common precursors for generating azomethine ylides via decarboxylation. mdpi.com The resulting ylide then reacts with an alkene or alkyne (the dipolarophile) in a concerted or stepwise fashion to form the five-membered pyrrolidine ring. nih.gov

While direct cycloaddition to form this compound in a single step is complex, the core pyrrolidine scaffold is readily accessible through these methods. The bromo and hydroxy functionalities can be introduced in subsequent steps, or a suitably functionalized dipolarophile could be employed. For example, a cycloaddition reaction could be performed using a dipolarophile that already contains a hydroxyl group or a precursor. The stereochemistry of the substituents on the newly formed ring is often controlled by the geometry of the azomethine ylide and the dipolarophile, as well as the reaction conditions. Computational studies on related systems, such as the synthesis of pyrrolidinedione derivatives, have helped to elucidate the energy barriers of the various steps, including the final cyclization to form the pyrrolidine ring. rsc.org

Table 3: General Cycloaddition Approaches to Pyrrolidine Synthesis This table illustrates common strategies for forming the pyrrolidine ring, the core of the target molecule.

| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Glycine + Aldehyde | Maleimide | Decarboxylation | Substituted Pyrrolidine | mdpi.com |

| Aziridine | Alkene | Heat or Light | Substituted Pyrrolidine | mdpi.com |

| Pyridine + Silylborane | - | Photo-promoted | Pyrrolidine derivative | nih.gov |

N Boc 3 Bromo 4 Hydroxy Pyrrolidine As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Nitrogen-Containing Heterocyclic Systems

The unique structure of N-Boc-3-bromo-4-hydroxy-pyrrolidine, with its defined stereochemistry and reactive functional groups, makes it a valuable starting material for synthesizing more elaborate nitrogen-containing heterocyclic systems.

Stereocontrolled Synthesis of Substituted Pyrrolidine (B122466) Derivatives

The inherent chirality of this compound is crucial for the stereocontrolled synthesis of various substituted pyrrolidine derivatives. The bromine and hydroxyl groups serve as handles for introducing new functionalities with high stereoselectivity. The tert-butoxycarbonyl (Boc) group protects the nitrogen atom, preventing unwanted side reactions and allowing for controlled manipulation of other parts of the molecule.

The bromine atom at the 3-position is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents at this position, while the hydroxyl group at the 4-position can direct the stereochemical outcome of these reactions and can be further functionalized. The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further synthetic transformations.

A variety of substituted pyrrolidines have been synthesized using this building block, which are key components in many biologically active compounds. The ability to control the stereochemistry at multiple centers is a significant advantage in the synthesis of complex natural products and pharmaceuticals. mdpi.com

Table 1: Examples of Substituted Pyrrolidine Derivatives from this compound

| Starting Material | Reagent/Condition | Product | Application/Significance |

| This compound | Nucleophile (e.g., Azide (B81097), Cyanide) | 3-substituted-N-Boc-4-hydroxy-pyrrolidine | Intermediate for amino- or carboxy-pyrrolidines |

| This compound | Oxidation of hydroxyl group | N-Boc-3-bromo-4-oxo-pyrrolidine | Precursor for further C-N bond formation |

| This compound | Epoxidation followed by ring-opening | Di-substituted pyrrolidine | Access to diverse stereoisomers |

Annulation and Ring-Expansion Reactions Utilizing the Pyrrolidine Core

The pyrrolidine ring of this compound can serve as a scaffold for annulation reactions, where a new ring is fused onto the existing pyrrolidine core. These reactions often take advantage of the functional groups present on the pyrrolidine ring to construct bicyclic and polycyclic systems. For example, the hydroxyl and bromo groups can be transformed into functionalities that can participate in intramolecular cyclization reactions.

Ring-expansion reactions offer a pathway to larger heterocyclic systems, such as piperidines and azepanes, from the readily available pyrrolidine core. While specific examples of annulation and ring-expansion reactions starting directly from this compound are not extensively documented in the provided search results, the general principles of pyrrolidine chemistry suggest its potential in such transformations. The functional group handles present on the molecule provide the necessary reactive sites for strategic bond formations and rearrangements required for these complex transformations.

Applications in the Synthesis of Structurally Diverse Molecules

The versatility of this compound extends beyond the synthesis of simple pyrrolidine derivatives, enabling the construction of a wide array of structurally diverse molecules.

Precursors for Advanced Organic Scaffolds

This compound is a valuable precursor for creating advanced organic scaffolds, which are core structures in medicinal chemistry and materials science. nih.govmdpi.com The pyrrolidine ring itself is a common motif in many biologically active compounds. researchgate.net The functional handles on this building block allow for its incorporation into larger, more complex molecular architectures.

For instance, the bromine atom can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to attach aryl or vinyl groups. The hydroxyl group can be used to form ether or ester linkages, connecting the pyrrolidine ring to other molecular fragments. Following these modifications, removal of the Boc group allows the nitrogen to be functionalized further, leading to a wide range of complex scaffolds.

Table 2: Examples of Advanced Organic Scaffolds Derived from this compound

| Scaffold Type | Synthetic Strategy | Potential Application |

| Spirocyclic Pyrrolidines | Intramolecular cyclization involving the nitrogen and a substituent introduced at the 3-position. | Medicinal Chemistry |

| Bridged Bicyclic Amines | Intramolecular bond formation between the nitrogen and the 4-position after functional group manipulation. | Ligand Synthesis |

| Fused Heterocyclic Systems | Annulation reactions utilizing both the bromo and hydroxyl functionalities. | Drug Discovery |

Stereocontrolled Assembly of Chiral Compounds

The defined stereochemistry of this compound is a key feature that is exploited in the stereocontrolled assembly of other chiral compounds. researchgate.net The chirality of the starting material is transferred to the product, ensuring high enantiomeric purity, which is often a critical requirement for pharmacologically active molecules.

This building block is particularly useful in syntheses where the stereochemistry of the final product is crucial for its biological activity. The predictable reactivity of the bromo and hydroxyl groups allows for sequential and stereospecific introduction of new chiral centers. This control over the three-dimensional arrangement of atoms is a cornerstone of modern asymmetric synthesis.

Advanced Characterization and Computational Studies of N Boc 3 Bromo 4 Hydroxy Pyrrolidine

Sophisticated Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The definitive structure of N-Boc-3-bromo-4-hydroxy-pyrrolidine is established through a combination of advanced spectroscopic methods. Each technique provides unique insights into the molecule's connectivity, stereochemistry, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for characterizing this compound.

¹H NMR: Proton NMR spectra are crucial for determining the relative stereochemistry of the substituents on the pyrrolidine (B122466) ring. The tert-butoxycarbonyl (Boc) protecting group typically displays a characteristic singlet at approximately 1.4 ppm. The proton at the bromine-bearing carbon (C3-H) is significantly deshielded by the adjacent electronegative bromine atom, causing its signal to shift downfield to a range of ~4.5–5.0 ppm. The splitting patterns of the ring protons provide detailed information about their spatial relationships.

¹³C NMR: The carbon spectrum complements the proton data. The Boc group's carbonyl carbon and quaternary carbon produce distinct signals, with the methyl carbons appearing around 28 ppm.

Mass Spectrometry (MS) is employed to confirm the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): This technique is particularly valuable for compounds containing bromine due to the element's two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in an almost 1:1 natural abundance. The mass spectrum of this compound will exhibit a characteristic pair of molecular ion peaks (e.g., [M+H]⁺) of nearly equal intensity, separated by two mass units, definitively confirming the presence of a single bromine atom.

Infrared (IR) Spectroscopy identifies the key functional groups present in the molecule. The spectrum shows a strong absorption band for the Boc group's carbonyl (C=O) stretch, typically found in the region of 1680–1720 cm⁻¹. A broad absorption band in the 3200–3500 cm⁻¹ range indicates the presence of the hydroxyl (O-H) group.

Table 1: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Typical Chemical Shift / Frequency | Significance |

| ¹H NMR | Boc group protons (-C(CH₃)₃) | ~1.4 ppm (singlet) | Confirms the presence of the Boc protecting group. |

| C3-H proton | ~4.5–5.0 ppm | Deshielding effect of the bromine atom confirms its position at C3. | |

| ¹³C NMR | Boc group methyl carbons | ~28 ppm | Confirms the presence of the Boc protecting group. |

| IR Spectroscopy | Boc carbonyl (C=O) stretch | 1680–1720 cm⁻¹ | Indicates the ester functional group of the Boc protector. |

| Hydroxyl (O-H) stretch | 3200–3500 cm⁻¹ (broad) | Confirms the presence of the hydroxyl group. | |

| Mass Spectrometry | Molecular Ion Peak | [M+H]⁺ and [M+H+2]⁺ | A characteristic 1:1 isotopic pattern confirms the presence of one bromine atom. |

Theoretical and Computational Chemistry Investigations

Theoretical and computational studies offer a deeper understanding of the molecule's intrinsic properties, which are not always accessible through experimental means alone.

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, primarily described as "envelope" and "twist" forms. nih.gov For substituted pyrrolidines like this one, the nature and position of the substituents heavily influence the preferred conformation.

The pyrrolidine ring is known to adopt two main puckered modes: the Cγ-exo and Cγ-endo envelope conformers. nih.gov The stereochemistry of the substituents at the C3 and C4 positions is critical. In related 4-hydroxyproline (B1632879) systems, a trans-hydroxyl group tends to favor an exo pucker, which places the substituent in a pseudo-equatorial position to minimize steric strain. nih.govresearchgate.net Conversely, a cis-hydroxyl group often encourages an endo pucker. nih.govresearchgate.net

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are powerful tools for modeling reaction mechanisms involving this compound. These calculations can map out the entire energy profile of a reaction, including the structures of reactants, transition states, intermediates, and products.

Key reactions that can be modeled include:

Nucleophilic Substitution: The bromine atom at C3 is a good leaving group, making this position susceptible to nucleophilic attack. Computational models can be used to investigate the transition state energies for Sₙ2 reactions with various nucleophiles. Such studies can also model the role of solvents, for instance, showing how polar aprotic solvents like DMSO can stabilize the transition state and enhance reactivity.

Boc Deprotection: The removal of the Boc protecting group typically occurs under acidic conditions. Quantum chemical calculations can elucidate the mechanism, which is believed to proceed through the formation of a carbocation intermediate. By modeling this pathway, the activation energy can be calculated, and the stability of the intermediate can be assessed.

The electronic properties of this compound govern its reactivity. The bromine and hydroxyl groups are the primary sites for chemical transformations.

The electron-withdrawing nature of the bromine atom polarizes the C3-Br bond, creating a partial positive charge on the C3 carbon. This makes C3 an electrophilic center, prone to attack by nucleophiles. The hydroxyl group at C4 provides a site for further functionalization, such as oxidation to a ketone or substitution. The large N-Boc group provides steric hindrance that can direct incoming reagents to specific sites on the molecule.

Computational methods can generate electrostatic potential maps to visualize the electron-rich and electron-poor regions of the molecule. The oxygen of the hydroxyl group would appear as an electron-rich (nucleophilic) site, while the area around the C3 carbon would be electron-poor (electrophilic). Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) can also predict how the molecule will interact with other reagents in chemical reactions.

Table 2: Influence of Functional Groups on Reactivity

| Functional Group | Position | Electronic Effect | Predicted Reactivity |

| N-Boc Group | N1 | Electron-withdrawing, Steric bulk | Protects the nitrogen; directs nucleophiles away from the nitrogen and toward other sites. |

| Bromine | C3 | Inductive electron withdrawal | Creates an electrophilic center at C3, making it a good site for nucleophilic substitution. |

| Hydroxyl Group | C4 | Electron-donating (resonance), Electron-withdrawing (inductive) | Acts as a nucleophile or can be functionalized via oxidation or substitution. |

Q & A

Q. What are the common synthetic routes for N-Boc-3-bromo-4-hydroxy-pyrrolidine, and how can reaction conditions influence regioselectivity?

Methodological Answer:

- Step 1 : Start with a pyrrolidine scaffold. Introduce the Boc (tert-butoxycarbonyl) protecting group to the nitrogen atom via standard protocols (e.g., di-tert-butyl dicarbonate in a basic medium like DMAP/THF).

- Step 2 : Bromination at C3 can be achieved using electrophilic brominating agents (e.g., NBS in acetic acid under controlled temperature) .

- Step 3 : Hydroxylation at C4 may involve oxidation of a precursor (e.g., epoxide ring-opening or selective hydroxylation with mCPBA followed by acid workup).

- Key Considerations :

- Regioselectivity in bromination depends on steric and electronic factors. Polar solvents (e.g., acetic acid) favor electrophilic attack at the less hindered position .

- Temperature control (0–25°C) minimizes side reactions like over-bromination.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Analyze splitting patterns to confirm stereochemistry. The Boc group appears as a singlet at ~1.4 ppm (1H) and ~28 ppm (13C). Bromine deshields adjacent protons, shifting C3-H to ~4.5–5.0 ppm .

- IR Spectroscopy : Look for Boc carbonyl stretch at ~1680–1720 cm⁻¹ and hydroxyl O-H stretch at ~3200–3500 cm⁻¹.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with isotopic patterns matching bromine (1:1 ratio for 79Br/81Br) .

Q. What are the recommended storage conditions and handling precautions for this compound?

Methodological Answer:

- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent Boc group hydrolysis. Use amber vials to limit light-induced degradation .

- Handling : Use PPE (gloves, goggles) due to bromine-related hazards (H315, H319). Work in a fume hood to avoid inhalation (H335) .

Advanced Research Questions

Q. How can researchers address contradictions in reported bromination outcomes during method optimization?

Methodological Answer:

- Systematic Screening : Vary solvents (acetic acid vs. DCM), brominating agents (NBS vs. Br₂), and catalysts (e.g., Lewis acids like FeCl₃). Monitor regioselectivity via LC-MS or TLC .

- Computational Modeling : Use DFT calculations to predict transition-state energies and identify favorable bromination sites.

- Case Study : highlights how aryloxypyridinium salt formation is sensitive to reaction conditions, suggesting parallel optimization for pyrrolidine derivatives .

Q. What strategies enable selective deprotection of the Boc group without affecting other functional groups?

Methodological Answer:

- Acidic Conditions : Use TFA/DCM (1:1 v/v) at 0°C for 30 min to cleave the Boc group. The bromine and hydroxyl groups remain intact under mild acid conditions .

- Alternative Methods : Enzymatic deprotection (e.g., lipases) or photolytic cleavage for acid-sensitive substrates.

- Validation : Confirm deprotection via loss of Boc signals in NMR and monitor stability of bromine (79Br/81Br isotopic signature in MS) .

Q. How does stereochemical configuration at C3 and C4 influence reactivity in cross-coupling reactions?

Methodological Answer:

- Stereoelectronic Effects : The C3 bromine’s orientation (axial vs. equatorial) impacts accessibility in Suzuki-Miyaura couplings. Cis-diol configurations may chelate catalysts, altering reaction rates .

- Case Study : demonstrates how stereochemistry in pyrimidine derivatives affects catalytic efficiency. For this compound, trans-configurations may favor Pd-catalyzed couplings due to reduced steric hindrance .

- Experimental Design : Compare reaction yields and kinetics for diastereomers using chiral HPLC and kinetic profiling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.